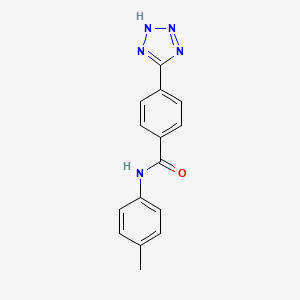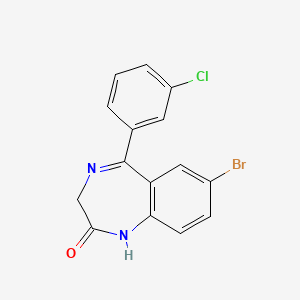![molecular formula C15H8Cl5NO3 B1659517 [2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 3,5-dichlorobenzoate CAS No. 6565-49-7](/img/structure/B1659517.png)
[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 3,5-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 3,5-dichlorobenzoate is a chemical compound with the molecular formula C15H8Cl5NO3 and a molecular weight of 427.5 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 3,5-dichlorobenzoate typically involves the reaction of 2,4,6-trichlorophenyl isocyanate with 3,5-dichlorobenzoic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 3,5-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 3,5-dichlorobenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 3,5-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cresols: Cresols are a group of aromatic organic compounds with similar structural features, including the presence of hydroxyl and methyl groups on the benzene ring.
Chlorobenzenes: Chlorobenzenes are compounds with one or more chlorine atoms attached to a benzene ring, similar to [2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 3,5-dichlorobenzoate.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
6565-49-7 |
|---|---|
分子式 |
C15H8Cl5NO3 |
分子量 |
427.5 g/mol |
IUPAC名 |
[2-oxo-2-(2,4,6-trichloroanilino)ethyl] 3,5-dichlorobenzoate |
InChI |
InChI=1S/C15H8Cl5NO3/c16-8-1-7(2-9(17)3-8)15(23)24-6-13(22)21-14-11(19)4-10(18)5-12(14)20/h1-5H,6H2,(H,21,22) |
InChIキー |
IVRDQXKSBMXHHO-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)OCC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
正規SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)OCC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Carbamic acid, [1-(diphenoxyphosphinyl)ethyl]-, phenylmethyl ester](/img/structure/B1659441.png)








